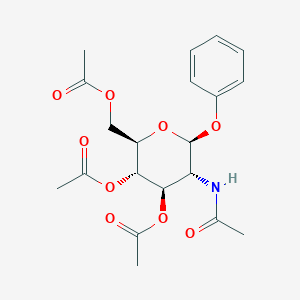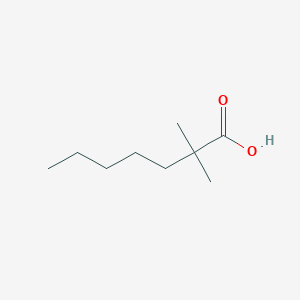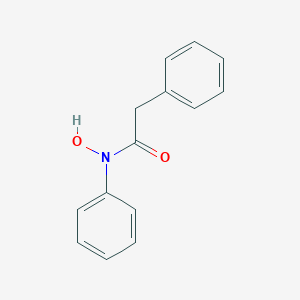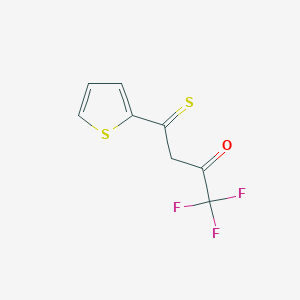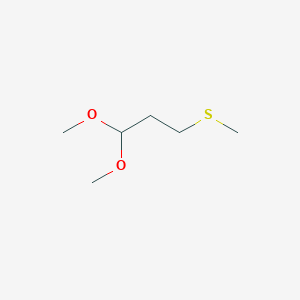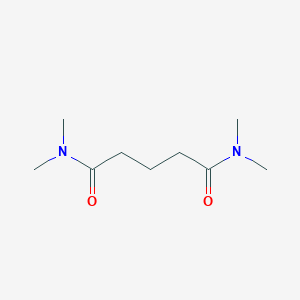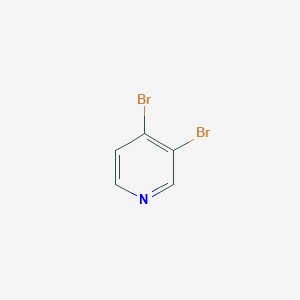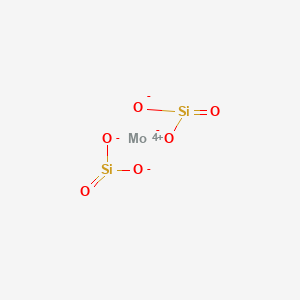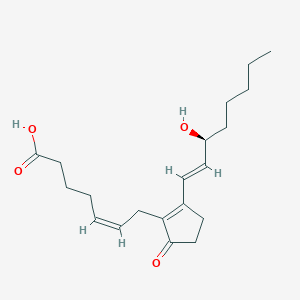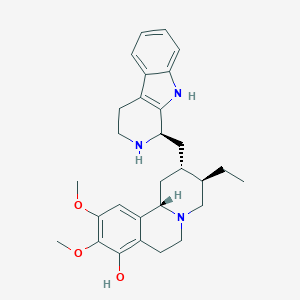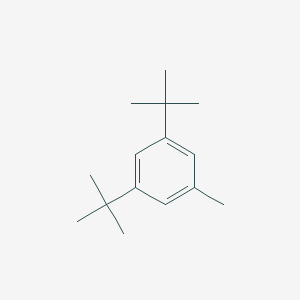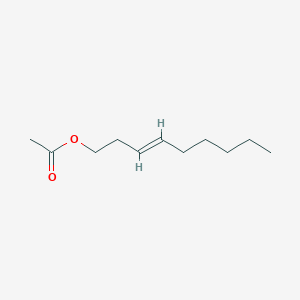
Non-3-enyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Non-3-enyl acetate is a naturally occurring compound that is found in various plants and fruits. It is a type of organic compound that belongs to the family of esters. Non-3-enyl acetate has a fruity odor and is commonly used in perfumes and flavorings. This compound has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of non-3-enyl acetate is not fully understood. However, it has been proposed that its antimicrobial activity is due to its ability to disrupt the cell membrane of microorganisms. It has also been suggested that its antioxidant activity is due to its ability to scavenge free radicals.
Biochemical And Physiological Effects
Non-3-enyl acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have antioxidant properties, which may help to prevent oxidative damage to cells.
Advantages And Limitations For Lab Experiments
Non-3-enyl acetate has several advantages and limitations for use in lab experiments. One advantage is that it is a naturally occurring compound, which makes it easier to obtain than synthetic compounds. However, one limitation is that it may not be as stable as synthetic compounds, which may affect its performance in experiments.
Future Directions
There are several future directions for the study of non-3-enyl acetate. One direction is the development of new drugs based on its antimicrobial and antioxidant properties. Another direction is the study of its potential applications in food preservation. Additionally, further research is needed to fully understand its mechanism of action and its effects on human health.
Conclusion:
Non-3-enyl acetate is a naturally occurring compound that has gained attention in scientific research due to its potential applications in various fields. It can be synthesized through various methods and has been found to have antimicrobial and antioxidant properties. Further research is needed to fully understand its mechanism of action and its effects on human health.
Synthesis Methods
Non-3-enyl acetate can be synthesized through various methods. One of the most common methods is the esterification of 3-nonanol with acetic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions and the product is purified through distillation.
Scientific Research Applications
Non-3-enyl acetate has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial and antioxidant properties, making it a potential candidate for use in food preservation. Non-3-enyl acetate has also been studied for its potential use in the development of new drugs for various diseases.
properties
CAS RN |
13049-89-3 |
|---|---|
Product Name |
Non-3-enyl acetate |
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
[(E)-non-3-enyl] acetate |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h7-8H,3-6,9-10H2,1-2H3/b8-7+ |
InChI Key |
LRQNQAVSERJKNU-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCC/C=C/CCOC(=O)C |
SMILES |
CCCCCC=CCCOC(=O)C |
Canonical SMILES |
CCCCCC=CCCOC(=O)C |
Other CAS RN |
36809-53-7 |
synonyms |
Acetic acid (E)-3-nonenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)
